N-(Trifluoroacetyl)pyrrolidine

Catalog No.
S13941050
CAS No.
M.F
C6H8F3NO
M. Wt
167.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Trifluoroacetyl)pyrrolidine

Product Name

N-(Trifluoroacetyl)pyrrolidine

IUPAC Name

2,2,2-trifluoro-1-pyrrolidin-1-ylethanone

Molecular Formula

C6H8F3NO

Molecular Weight

167.13 g/mol

InChI

InChI=1S/C6H8F3NO/c7-6(8,9)5(11)10-3-1-2-4-10/h1-4H2

InChI Key

YFYRIJLSZRYGEQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C(F)(F)F

N-(Trifluoroacetyl)pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring substituted with a trifluoroacetyl group. The molecular formula is C7_7H8_8F3_3N\O, and its structure features a five-membered nitrogen-containing heterocycle (pyrrolidine) with a trifluoroacetyl moiety at one of its nitrogen atoms. The trifluoroacetyl group, known for its electron-withdrawing properties, significantly influences the compound's reactivity and biological activity.

Due to the functional groups present:

  • Electrophilic Substitution: The pyrrolidine ring can undergo electrophilic substitution reactions, particularly at positions that are activated by the trifluoroacetyl group.
  • Nucleophilic Reactions: The nitrogen atom in the pyrrolidine ring can act as a nucleophile, allowing for reactions with electrophiles such as alkyl halides.
  • Hydrolysis: The trifluoroacetyl group can be hydrolyzed under basic or acidic conditions, leading to the formation of pyrrolidine and trifluoroacetic acid.

These reactions make N-(trifluoroacetyl)pyrrolidine a versatile intermediate in organic synthesis.

Research indicates that N-(trifluoroacetyl)pyrrolidine and its derivatives exhibit significant biological activities. For instance, compounds containing this structure have shown cytotoxic effects against various cancer cell lines, including K562 cells (human chronic myeloid leukemia cells) with IC50 values ranging from 15.3 to 70.3 µM . Additionally, these compounds have demonstrated antibacterial and antifungal properties, suggesting potential applications in pharmaceuticals .

The synthesis of N-(trifluoroacetyl)pyrrolidine can be achieved through several methods:

  • Direct Acylation: Pyrrolidine can be acylated using trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base, resulting in N-(trifluoroacetyl)pyrrolidine.
  • One-Pot Reactions: Recent studies have introduced one-pot synthesis methods that combine multiple steps into a single reaction vessel, enhancing efficiency and yield .
  • Reduction Reactions: Trifluoroacylated pyrroles can be hydrogenated to yield N-(trifluoroacetyl)pyrrolidine derivatives under specific catalytic conditions .

N-(Trifluoroacetyl)pyrrolidine has several applications in medicinal chemistry and organic synthesis:

  • Pharmaceutical Development: Its derivatives are explored for their potential as anticancer agents and antimicrobial compounds.
  • Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in developing new drugs.
  • Biochemical Research: The compound is used to study interactions with biological targets due to its unique structural properties.

Interaction studies involving N-(trifluoroacetyl)pyrrolidine focus on its binding affinity and selectivity towards various biological receptors and enzymes. For example, research has shown that derivatives of this compound can modulate the activity of specific proteins involved in cancer pathways, influencing apoptosis-related gene expression . These interactions highlight its potential as a lead compound for drug development targeting specific diseases.

Several compounds share structural similarities with N-(trifluoroacetyl)pyrrolidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-(Trifluoroacetyl)pyrrolidinePyrrolidine ring without substitutionDifferent reactivity due to lack of nitrogen substitution
N-(Trifluoroacetyl)indoleIndole structure with trifluoroacetylExhibits distinct biological activities compared to pyrrolidines
S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indoleCombination of indole and pyrrolidineUnique pharmacological profile due to dual moieties
4-Hydroxy-N-(trifluoroacetyl)pyrrolidineHydroxyl group on pyrrolidineEnhanced solubility and potential for different biological activity

Uniqueness

N-(trifluoroacetyl)pyrrolidine stands out due to its combination of a pyrrolidine ring and a trifluoroacetyl group, which imparts unique chemical reactivity and biological properties not found in other similar compounds. This uniqueness makes it a valuable candidate for further research and development in medicinal chemistry.

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Exact Mass

167.05579836 g/mol

Monoisotopic Mass

167.05579836 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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